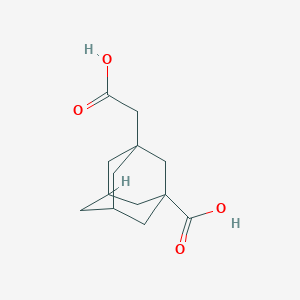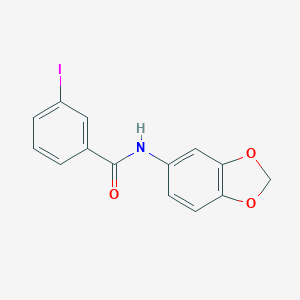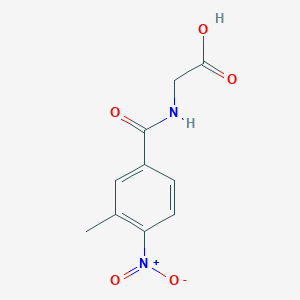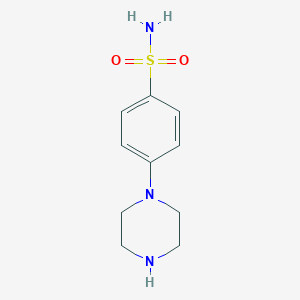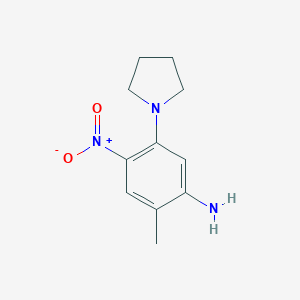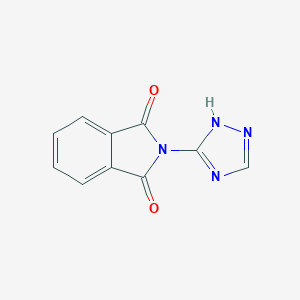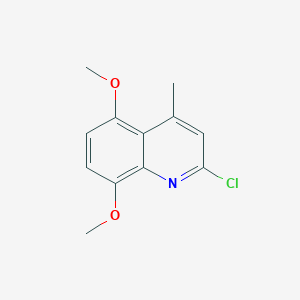
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate, also known as CTMTC, is a synthetic compound that has been widely used in scientific research. CTMTC is a type of cyclobutane carboxylic acid derivative that has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may exert its therapeutic effects by modulating various signaling pathways in cells. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to activate the AMPK pathway, which is involved in energy metabolism.
Biochemische Und Physiologische Effekte
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity in animal models. However, Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential therapeutic effects on other diseases, such as diabetes and cardiovascular disease. Additionally, the development of new analogs of Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate may lead to compounds with improved therapeutic properties.
Synthesemethoden
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate can be synthesized through a multi-step process that involves the reaction of several compounds. The first step involves the reaction of ethyl 2-cyano-3,3-dimethylacrylate with phenylmagnesium bromide to form ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate. The second step involves the reaction of ethyl 2-cyano-3,3-dimethyl-4-phenylbut-2-enoate with dimethoxy methane to form ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been found to have potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
56069-45-5 |
|---|---|
Produktname |
Ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenyl-cyclobutane-1-carboxylate |
Molekularformel |
C18H23NO6 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
ethyl 1-cyano-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C18H23NO6/c1-6-25-15(20)16(12-19)14(13-10-8-7-9-11-13)17(21-2,22-3)18(16,23-4)24-5/h7-11,14H,6H2,1-5H3 |
InChI-Schlüssel |
CNMIPAIZGMKHPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CCOC(=O)C1(C(C(C1(OC)OC)(OC)OC)C2=CC=CC=C2)C#N |
Andere CAS-Nummern |
56069-45-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





